Dimethamine

Description

Significance of Dimethylamine (B145610) as a Fundamental Chemical Entity in Research

The importance of dimethylamine in chemical research stems from its role as a key intermediate in the synthesis of a vast array of chemical products across numerous sectors. erasm.org Its reactivity, primarily centered around the nitrogen atom with its lone pair of electrons and two methyl groups, makes it a valuable nucleophile and a weak base. wikipedia.orgwikidoc.org This reactivity allows for its incorporation into a wide range of molecular structures, leading to the production of pharmaceuticals, agrochemicals, solvents, surfactants, and polymers. erasm.orgresearchgate.net

In the pharmaceutical industry, dimethylamine is a crucial component in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines like diphenhydramine (B27) and local anesthetics. researchgate.netnih.gov The agrochemical sector relies on dimethylamine for the production of herbicides and pesticides, which are vital for modern agricultural productivity and food security. nih.gov Furthermore, its derivatives, such as dimethylformamide (DMF) and dimethylacetamide (DMAC), are widely used as industrial solvents. researchgate.net The production of surfactants, like lauryl dimethylamine oxide found in soaps and cleaning agents, and its application in water treatment processes further underscore its industrial relevance. erasm.orgresearchgate.net The estimated global production of 270,000 tons in 2005 highlights its large-scale industrial significance. wikipedia.org

Overview of Disciplines Investigating Dimethylamine Chemistry

The study of dimethylamine and its derivatives spans multiple scientific disciplines, reflecting its broad utility and presence in both industrial and natural systems.

Organic Chemistry: This field is central to understanding the reactivity of dimethylamine and developing new synthetic methodologies to create more complex molecules. sifisheriessciences.com Researchers in organic synthesis utilize dimethylamine as a versatile building block for constructing carbon-nitrogen bonds, which are fundamental to many organic compounds. sifisheriessciences.com

Pharmaceutical Chemistry: Scientists in this area focus on the design and synthesis of new drug molecules, many of which incorporate the dimethylamino group to enhance pharmacological activity or modify physicochemical properties. researchgate.netnih.gov

Agrochemistry: This discipline investigates the synthesis and application of pesticides and herbicides derived from dimethylamine to improve crop yields and protection. nih.gov

Polymer and Materials Science: Researchers in this field explore the use of dimethylamine in the production of polymers, resins, and other materials. researchgate.net For example, it is used as a vulcanization accelerator in the rubber industry. wikipedia.org

Analytical Chemistry: This area is concerned with developing and refining methods for the detection and quantification of dimethylamine in various matrices, including industrial products, environmental samples, and biological fluids. mdpi.comslideshare.net

Environmental Chemistry: This discipline studies the fate and behavior of dimethylamine in the environment, including its atmospheric degradation and its role as a precursor to other compounds. mdpi.com

Historical Context of Dimethylamine Research Methodologies

The methodologies for synthesizing and analyzing dimethylamine have evolved significantly over time, driven by technological advancements and the increasing demand for this versatile chemical.

The commercial production of methylamines, including dimethylamine, began in the 1920s for use in the tanning industry. bre.com Early synthesis methods were often batch processes, such as the reaction of methanol (B129727) and ammonia (B1221849) using zinc chloride as a dehydrating agent, first reported in 1884. bre.combritannica.com The development of gas-phase catalytic methods using alumina (B75360) and silica-alumina catalysts marked a significant improvement, enabling continuous production and reducing costs. britannica.com Over the years, research has focused on developing more selective catalysts, such as zeolites, to optimize the yield of dimethylamine over other methylamines like monomethylamine (MMA) and trimethylamine (B31210) (TMA). britannica.com

The analytical techniques for dimethylamine have also seen substantial progress. Early methods for amine analysis were often non-specific and lacked the accuracy of modern techniques. chromtech.com The advent of gas chromatography (GC) in the 1950s provided a powerful tool for separating and quantifying volatile amines. d-nb.infonih.gov The first extensive use of GC for analyzing organic acids and amines was reported by Martin and James in 1952. d-nb.info However, early GC analysis of amines faced challenges such as peak tailing due to the polar nature of the compounds. chromtech.com

The development of high-performance liquid chromatography (HPLC) in the late 1970s offered an alternative and often more robust method for amine analysis, particularly for less volatile derivatives. To overcome the poor UV absorbance of dimethylamine, derivatization techniques using reagents like dansyl chloride or 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) were developed to create derivatives with strong UV or fluorescence signals. slideshare.net More recently, techniques like ion chromatography (IC) coupled with suppressed conductivity detection and advanced mass spectrometric methods have provided highly sensitive and specific means for dimethylamine determination in various complex samples, including pharmaceuticals and environmental matrices. mdpi.com

| Era | Synthesis Development | Analytical Development |

| Late 19th Century | Batch process using methanol and ammonia with zinc chloride as a dehydrating agent. bre.combritannica.com | Basic chemical tests, often non-specific. |

| Early 20th Century | First commercial production for the tanning industry; development of gas-phase catalytic methods using alumina and silica-alumina. bre.combritannica.com | Colorimetric methods, which often lacked specificity for dimethylamine. |

| Mid-20th Century | Refinement of continuous catalytic processes. | Introduction of Gas Chromatography (GC) for amine separation. d-nb.info |

| Late 20th Century | Introduction and development of zeolite catalysts for improved selectivity towards dimethylamine. britannica.com | Development of High-Performance Liquid Chromatography (HPLC) with derivatization techniques for enhanced sensitivity and specificity. slideshare.net |

| 21st Century | Optimization of zeolite catalysts and process conditions for cost-effective and highly selective production. britannica.com | Advancement of Ion Chromatography (IC), GC-Mass Spectrometry (GC-MS), and HPLC-Mass Spectrometry (HPLC-MS) for highly sensitive and accurate quantification. mdpi.com |

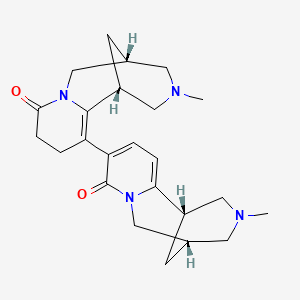

Structure

3D Structure

Properties

CAS No. |

37551-60-3 |

|---|---|

Molecular Formula |

C24H32N4O2 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(1S,9S)-11-methyl-5-[(1R,9R)-11-methyl-6-oxo-7,11-diazatricyclo[7.3.1.02,7]tridec-2-en-3-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C24H32N4O2/c1-25-9-15-7-17(13-25)21-5-3-20(24(30)27(21)11-15)19-4-6-22(29)28-12-16-8-18(23(19)28)14-26(2)10-16/h3,5,15-18H,4,6-14H2,1-2H3/t15-,16+,17-,18+/m0/s1 |

InChI Key |

IHFWMWVUSYTWDE-XWTMOSNGSA-N |

SMILES |

CN1CC2CC(C1)C3=C(CCC(=O)N3C2)C4=CC=C5C6CC(CN(C6)C)CN5C4=O |

Isomeric SMILES |

CN1C[C@H]2C[C@H](C1)C3=C(CCC(=O)N3C2)C4=CC=C5[C@H]6C[C@@H](CN(C6)C)CN5C4=O |

Canonical SMILES |

CN1CC2CC(C1)C3=C(CCC(=O)N3C2)C4=CC=C5C6CC(CN(C6)C)CN5C4=O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry of Dimethylamine and Its Derivatives

Industrial-Scale Synthesis Routes

The commercial production of dimethylamine (B145610) is primarily achieved through the catalytic amination of methanol (B129727). This process is designed for high-volume, continuous operation to meet global demand for DMA as a crucial chemical intermediate.

Catalytic Reactions of Methanol and Ammonia (B1221849)

2 CH₃OH + NH₃ → (CH₃)₂NH + 2 H₂O atamanchemicals.com

Initially, this process utilized catalysts like silica-alumina. google.comgoogleapis.comslideshare.net The reaction involves the sequential methylation of ammonia, where methanol acts as the methylating agent. chemcess.com The process also generates mono- and trimethylamine (B31210) as byproducts. procurementresource.com The resulting product stream is a mixture of these amines, which then requires separation through a series of distillation steps to isolate the pure dimethylamine. chemcess.com

Process Optimization for Selectivity (e.g., Zeolite Catalysis)

Market demand typically favors dimethylamine over the other methylamines. chemcess.com Consequently, significant research has focused on optimizing the synthesis process to maximize DMA selectivity. A key advancement in this area is the use of shape-selective zeolite catalysts. chemcess.comslideshare.net Unlike traditional amorphous silica-alumina catalysts, zeolites have a well-defined microporous structure that can control which molecules are formed. mdpi.comacs.org

The pore dimensions of certain zeolites restrict the formation of the bulkier trimethylamine molecule, thus favoring the production of dimethylamine. chemcess.comacs.org Various types of zeolites, including mordenites (MOR), RHO, ZK-5, and chabazite (B1143428) (CHA), have been investigated and implemented to enhance DMA selectivity. chemcess.comgoogle.comgoogleapis.commdpi.com For instance, MOR-type zeolites have demonstrated a DMA selectivity of 41.8% under specific conditions. mdpi.com High-silica KFI zeolites have also shown high selectivity for the combined production of MMA and DMA. oaepublish.com The use of these catalysts shifts the process from an equilibrium-driven system to a more selective one, reducing the need for extensive recycling of less desired products. chemcess.commdpi.com

| Zeolite Type | Key Feature | Impact on Selectivity | Reference |

|---|---|---|---|

| Mordenite (B1173385) (MOR) | Shape-selective pores | Favors DMA formation by sterically hindering TMA synthesis. Achieved 41.8% DMA selectivity. | chemcess.com, mdpi.com |

| RHO | Shape-selective pores | Limits formation of bulky TMA molecules. | chemcess.com, googleapis.com |

| ZK-5 | Acidic zeolite | Used to improve yields of DMA and MMA relative to TMA. | googleapis.com, google.com |

| KFI (High-Silica) | Small pores, high Si/Al ratio | Exhibits high selectivity (up to 94.4%) and yield (up to 75.1%) for MMA plus DMA. | oaepublish.com |

Role of Process Parameters (Temperature, Pressure, Reactant Ratios)

The efficiency and selectivity of dimethylamine synthesis are highly dependent on several process parameters.

Temperature: The catalytic reaction of methanol and ammonia is conducted at elevated temperatures, typically in the range of 300°C to 500°C. chemcess.comgoogle.comgoogleapis.com More specifically, ranges of 380°C to 430°C and 250°C to 450°C are often cited. procurementresource.comgoogle.com

Pressure: The reaction is carried out under elevated pressure. google.comatamanchemicals.com Common pressure ranges are from 5 to 50 atmospheres (atm) or more specifically, 5 to 30 Kg/cm² G. google.com

Reactant Ratios: The ratio of ammonia to methanol (or carbon to nitrogen, C/N) is a critical factor influencing the product distribution. chemcess.comgoogle.com Increasing the C/N ratio tends to favor the production of trimethylamine, while lower C/N ratios favor monomethylamine. google.com To optimize for dimethylamine, C/N ratios are carefully controlled, typically within the range of 0.2 to 1.5. google.com

| Parameter | Typical Range | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | 250°C - 500°C | Affects reaction rate and catalyst activity. | chemcess.com, googleapis.com, google.com |

| Pressure | 5 - 50 atm | Maintains reactants in the desired phase and influences reaction equilibrium. | google.com |

| Carbon/Nitrogen (C/N) Ratio | 0.2 - 1.5 | Crucial for controlling product selectivity; higher ratios favor TMA, lower ratios favor MMA. | google.com |

Laboratory-Scale Synthesis and Derivatization Strategies

In laboratory settings, particularly for research and specialized applications like isotopic labeling, different synthetic strategies are employed. These methods prioritize precision and the synthesis of specific derivatives over bulk production.

Preparation of Deuterated Dimethylamine

Deuterated dimethylamine is a valuable intermediate in the synthesis of deuterated drugs, which can have altered metabolic profiles. researchgate.netgoogle.com One method for its preparation starts with Boc-protected benzylamine. researchgate.netgoogle.com This starting material is reacted with a deuterated methylation reagent, such as deuterated methyl tosylate (TsOCD₃), to introduce the deuterated methyl groups. researchgate.net This approach offers good yields and straightforward purification. researchgate.netgoogle.com Another route involves the hydrolysis of deuterated dimethylaminomethyl acetate, which can be prepared from trimethyl-d₉-amine N-oxide. cdnsciencepub.com

In Situ Generation of Dimethylamine from Precursors (e.g., Dimethylformamide)

Due to its volatile nature, handling gaseous dimethylamine in a laboratory can be challenging. acs.org An effective alternative is the in situ generation of dimethylamine from a stable liquid precursor. N,N-Dimethylformamide (DMF) is commonly used for this purpose. nih.govbeilstein-journals.org Upon heating, particularly in the presence of a base or acid catalyst, DMF can decompose to generate dimethylamine and carbon monoxide. acs.org This method is particularly useful for reactions like nucleophilic aromatic substitution, where the generated dimethylamine can react immediately with a substrate in the reaction mixture. acs.orgnih.gov This technique has been successfully implemented in continuous flow reactor systems, providing a safe and scalable protocol for laboratory use. acs.orgfigshare.com This in situ generation avoids the need to handle gaseous DMA and allows for precise control over its introduction into the reaction system. acs.orgnih.gov

Novel N-Alkylation Methodologies for Amine Synthesis

The synthesis of amines via N-alkylation is a cornerstone of organic chemistry, yet traditional methods often face challenges with selectivity. The classical approach, involving the reaction of an amine with an alkyl halide, is a form of nucleophilic aliphatic substitution. oaepublish.com However, this method is frequently hampered by a lack of selectivity, as the primary amine product is often more nucleophilic than the starting ammonia, and the secondary amine product (like dimethylamine) is more nucleophilic than the primary amine. This leads to overalkylation, resulting in a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, which necessitates complex purification steps. kuleuven.beunits.it

To overcome these limitations, several novel N-alkylation methodologies have been developed, with reductive amination being one of the most significant. lehigh.edu This technique converts a carbonyl group to an amine in a single step through an imine intermediate. researchgate.net For the synthesis of a secondary amine like dimethylamine, a primary amine can be reacted with an aldehyde or ketone in the presence of a reducing agent. google.com The process begins with the formation of an imine, which is then reduced to the target amine. researchgate.net A key advantage of reductive amination is the avoidance of over-alkylation that plagues direct alkylation with alkyl halides. mdpi.com It is considered a powerful and reliable strategy for C-N bond formation and can be performed as a one-pot reaction, enhancing its efficiency. mdpi.com

Specific variations of reductive amination are particularly relevant for methylation:

The Eschweiler-Clarke Reaction: This classic named reaction facilitates the methylation of a primary or secondary amine to a tertiary amine using an excess of formic acid and formaldehyde (B43269). google.comacs.org The reaction proceeds via the formation of an iminium ion, which is then reduced by formate (B1220265), releasing carbon dioxide. acs.orggoogle.com A significant advantage of this method is that it inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form another iminium ion under these conditions. lehigh.edu

Catalytic Hofmann N-Alkylation: A more recent innovation involves a selective Hofmann N-alkylation that is catalytic in alkyl halides. This method efficiently synthesizes mono- or di-alkylated amines by reacting amines with alcohols, using only a catalytic quantity of an alkyl halide. The process is highly selective and generates water as the sole byproduct, avoiding the need for large amounts of bases and alkyl halides. scribd.com

Other modern techniques include the "borrowing hydrogen" (or hydrogen auto-transfer) approach, where alcohols serve as alkylating agents in the presence of a transition metal catalyst, producing water as the only byproduct in a highly atom-economical transformation. rsc.orgresearchgate.net

Catalytic Approaches in Dimethylamine Synthesis

The industrial production of methylamines, including dimethylamine, predominantly involves the gas-phase reaction of methanol and ammonia over solid-acid catalysts. mdpi.comscribd.com Thermodynamics favors the formation of trimethylamine (TMA), but market demand is highest for dimethylamine (DMA). scribd.com This discrepancy has spurred extensive research into selective catalysts.

Development and Characterization of Heterogeneous Catalysts

Heterogeneous catalysts, particularly zeolites, have become central to the selective synthesis of methylamines due to their well-defined pore structures and tunable acidity. mdpi.comuni-muenchen.de Zeolites are crystalline aluminosilicates that function as solid acids, featuring a network of channels and cavities. mdpi.com The dimensions of these pores can selectively allow smaller molecules like monomethylamine (MMA) and DMA to exit while restricting the formation or exit of the bulkier TMA molecule, a principle known as shape-selective catalysis. scribd.comnih.gov

Small-pore zeolites, with 8-membered ring openings (typically 3-4.5 Å), are particularly effective for selectively producing MMA and DMA. oaepublish.commdpi.com

Mordenite (MOR): Modified mordenite zeolites were among the first to be used to enhance DMA selectivity by reducing the effective pore size to inhibit TMA formation. scribd.comresearchgate.net

Chabazite (CHA): Zeolites with the CHA topology, such as SAPO-34, exhibit superior shape selectivity for smaller amines. oaepublish.com

Rho (RHO) and ZK-5: These zeolites have demonstrated high selectivity towards DMA. uni-muenchen.de Studies on H-RHO have shown that non-selective reactions occurring on the external acid sites of the zeolite crystal can be "capped" or deactivated with reagents like trimethylphosphite, further improving DMA selectivity without affecting the internal catalytic sites. researchgate.netuni-muenchen.de

KFI-type Zeolites: High-silica KFI zeolites have shown exceptional performance, achieving high methanol conversion (over 95%) and high combined yields of MMA and DMA (over 75%). oaepublish.com Modifying these catalysts with metal ions like Na+ can further enhance selectivity by suppressing the formation of byproducts such as dimethyl ether (DME). oaepublish.com

The catalytic mechanism over these zeolites can follow different pathways, such as the Langmuir-Hinshelwood model where methanol and ammonia co-adsorb on adjacent acid sites, or the Eley-Rideal model where one reactant in the gas phase reacts with an adsorbed species. mdpi.com The key is the presence of Brønsted acid sites within the zeolite framework that facilitate the sequential methylation of ammonia. mdpi.com

Below is a table summarizing the performance of various zeolite catalysts in methylamine (B109427) synthesis.

| Catalyst Type | Pore Structure | Si/Al Ratio | Reaction Temp. (°C) | MeOH Conversion (%) | DMA Selectivity (%) | TMA Selectivity (%) | Reference |

| H-Y (Faujasite) | Large-pore (12-ring) | - | 370 | 94 | Low | ~95 | scribd.com |

| H-Mordenite | Large-pore (12-ring) | - | - | - | Selective for MMA | - | scribd.com |

| H-RHO | Small-pore (8-ring) | - | 325 | 90 | High | Low | uni-muenchen.de |

| H-ZK-5 | Small-pore (8-ring) | - | 325 | 90 | High | Low | uni-muenchen.de |

| H-KFI-5.4 | Small-pore (8-ring) | 5.4 | 350 | 95.2 | High (MMA+DMA Yield: 75.1%) | Low | oaepublish.com |

| (H)Al-RUB-41 (RRO) | 8- and 10-ring pores | High | - | High | High | Low | kuleuven.be |

Evaluation of Catalyst Lifetime and Regeneration

The primary cause of deactivation for zeolite catalysts in high-temperature processes like methanol amination is the formation of "coke". lehigh.eduresearchgate.net Coking involves the deposition of carbonaceous residues, often polycyclic aromatic compounds, on the catalyst surface and within its pores. researchgate.net This deposition blocks access to the catalytically active acid sites and can plug the micropores, leading to a decline in activity and selectivity. lehigh.eduresearchgate.net The formation of dimethyl ether (DME) is often considered a key contributor to coke deposition. mdpi.com

Catalyst stability and the ability to be regenerated are critical for industrial viability. Zeolite catalysts that have been deactivated by coking can typically have their initial activity restored through a regeneration process. google.com This is most commonly achieved by carefully burning off the coke deposits in the presence of air or a controlled mixture of air and nitrogen at elevated temperatures, generally between 400°C and 550°C. lehigh.edugoogle.com For instance, H-erionite catalysts used in amination reactions can be effectively regenerated at 400°C, recovering their activity without loss of crystallinity. lehigh.edu In contrast, some other zeolites like H-Y may require higher temperatures (e.g., 600°C) for regeneration, which can sometimes lead to a partial loss of crystallinity and activity. lehigh.edu

Green Chemistry Principles in Dimethylamine Production

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing amine synthesis.

Utilization of Carbon Dioxide as a C1 Source in Amination Reactions

Various heterogeneous and homogeneous catalytic systems have been developed for this transformation:

Palladium-based catalysts: A Pd/ZrCuOx catalyst has been shown to be active for the N-methylation of various amines and even nitro compounds with CO₂/H₂ under relatively mild conditions, achieving yields up to 97%. rsc.org

Copper-based catalysts: Simple and inexpensive Cu/ZnO catalysts are effective for the synthesis of N,N-dimethylformamide (DMF) from dimethylamine, CO₂, and H₂, reaching yields of 97%. scilit.comrsc.org Copper-based catalysts have also been explored for the direct synthesis of methylamines from a feed of ammonia, CO₂, and H₂. researchgate.net

Cobalt-based catalysts: Non-noble metal catalysts are of great interest. A cobalt system has been developed for the N-methylation of anilines with CO₂/H₂, promoted by an alcohol solvent, showing performance comparable to more expensive ruthenium catalysts. rsc.org

The reaction generally proceeds through the formation of a formamide (B127407) intermediate, which is subsequently hydrogenated to the corresponding methylamine. ionike.com This technology represents a promising pathway for CO₂ utilization and the sustainable production of valuable chemicals. magtech.com.cn

Atom Economy and Sustainable Reagent Development in Amine Synthesis

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Traditional methods for amine synthesis, such as those using alkyl halides, often suffer from poor atom economy due to the formation of stoichiometric salt byproducts. rsc.org

Modern synthetic strategies aim to maximize atom economy. The "borrowing hydrogen" or "hydrogen auto-transfer" catalysis is a prime example of an atom-economical transformation. rsc.org In this process, an alcohol is used to alkylate an amine. The catalyst temporarily "borrows" hydrogen from the alcohol to form a transient carbonyl intermediate, which then condenses with the amine. The borrowed hydrogen is then used to reduce the resulting imine, regenerating the catalyst and producing only water as a byproduct. researchgate.netorganic-chemistry.org This avoids the use of external oxidants or reductants and utilizes readily available alcohols, which can potentially be derived from renewable resources. rsc.org

The development of sustainable reagents is another critical aspect. This involves replacing toxic and hazardous reagents with safer, more environmentally benign alternatives.

Dimethyl Carbonate (DMC): DMC is considered a green reagent for methylation. It can be used to synthesize N-methylated amines, but its atom economy can be suboptimal as it generates methanol and carbon dioxide as byproducts under certain conditions. google.com

Propylene Carbonate (PC): This green solvent can also serve as both a reagent and solvent for N-alkylation, avoiding the need for genotoxic alkyl halides. mdpi.comnih.gov The reaction involves nucleophilic substitution with the concomitant loss of water and carbon dioxide. nih.gov

These approaches, which focus on maximizing atom incorporation and utilizing safer reagents, are essential for the future of sustainable chemical manufacturing. acsgcipr.orga-star.edu.sg

Chemical Reactivity and Reaction Mechanisms of Dimethylamine

Reactions with Nitrogen-Oxygen Species

The reactions of dimethylamine (B145610) with nitrogen-oxygen species are of significant interest due to the formation of N-nitroso compounds, which are potent carcinogens.

The nitration and nitrosation of dimethylamine (DMA) by dinitrogen tetroxide (N₂O₄), a reactive nitrogen oxygen species, occur through distinct pathways. acs.orgnih.gov Theoretical studies at the CBS-QB3 level of theory have identified three primary routes for the nitration of DMA. acs.orgnih.gov

The first pathway involves the abstraction of a hydrogen atom from the amino group of DMA by a nitrogen dioxide (NO₂) radical. This is followed by a recombination reaction between the resulting aminyl radical and another NO₂ radical to form dimethylnitramine (B1206159). acs.orgnih.gov The second mechanism involves the direct reaction of DMA with the symmetrical isomer of dinitrogen tetroxide (O₂NNO₂), which can proceed through either a concerted or a stepwise mechanism to yield dimethylnitramine. acs.orgnih.gov The third pathway is the reaction of DMA with the asymmetrical isomer of dinitrogen tetroxide (ONONO₂). acs.orgnih.gov Computational analysis suggests that in the gas phase, the primary route for dimethylnitramine formation is the direct reaction with asymmetrical ONONO₂. acs.orgnih.gov However, in an aqueous environment, the two major pathways are the radical process involving NO₂ and the concerted mechanism with symmetrical O₂NNO₂. acs.orgnih.gov

Dinitrogen tetroxide exists in two tautomeric forms: the nitrating agent O₂N-NO₂ and the nitrosating agent O=N-ONO₂. gassnova.no

The formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, from dimethylamine is a significant concern, particularly in water treatment processes. researchgate.netnih.gov NDMA can be synthesized in the laboratory through the reaction of nitrous acid with dimethylamine. wikipedia.org The general mechanism involves the reaction of the unprotonated amine's free electron pair with the nitrosating agent N₂O₃, which is formed from two molecules of nitrous acid. europa.eu

The presence of strong oxidants such as chlorine dioxide, ozone, hydrogen peroxide, and permanganate (B83412) can lead to the formation of NDMA from dimethylamine. nih.goviwaponline.com The presence of nitrites and nitrates in the post-reaction mixture suggests that NDMA is formed from the reaction of DMA with nitrites. nih.goviwaponline.com

Furthermore, the nitrosation of dimethylamine is significantly enhanced by the presence of free chlorine (HOCl). researchgate.netcapes.gov.brnih.gov This enhancement is attributed to the formation of a highly reactive nitrosating intermediate, such as dinitrogen tetroxide (N₂O₄), during the oxidation of nitrite (B80452) to nitrate (B79036) by HOCl. researchgate.netcapes.gov.brnih.gov This pathway is distinct from another proposed mechanism involving the rate-limiting oxidation of DMA directly by monochloramine. nih.gov The HOCl-enhanced nitrosation is inhibited by ammonia (B1221849) and occurs rapidly during the brief period of nitrite oxidation. nih.gov

Sulfate (B86663) radical (SO₄•⁻) advanced oxidation processes can also lead to NDMA formation in the presence of nitrite (NO₂⁻). nih.gov SO₄•⁻ reacts with NO₂⁻ to form the nitrogen dioxide radical (NO₂•), which rapidly dimerizes to form N₂O₄. nih.gov This potent nitrosating agent then attacks the dimethylamine moiety. nih.gov

The kinetics of NDMA formation by nitrosation are relatively fast, with timescales of hours to days. ascelibrary.org

Under non-acidic conditions, the nitrosation of amines to form carcinogenic nitrosamines can be catalyzed by carbonyl compounds, a process that differs from the classic nitrosation pathway involving the acidification of nitrite anions. acs.orgacs.org This catalytic process involves a multi-step mechanism. acs.org The initial step is the nucleophilic addition of dimethylamine to the carbonyl compound, forming a carbinolamine. acs.orgnih.gov This is followed by the protonation of the resulting adduct and the elimination of water to form a positively charged iminium ion. acs.orgnih.gov Finally, the nitrite anion reacts with this iminium ion, leading to the formation of N-nitrosodimethylamine (NDMA) and regeneration of the parent carbonyl compound. acs.orgnih.gov

Theoretical investigations using the DFT/B3LYP method have shown that the nucleophilic addition of DMA to the carbonyl compound is the rate-determining step. acs.org The energy barriers for this step, calculated to be between 27 and 40 kcal/mol, are significantly influenced by the substituents on the carbonyl group. acs.org Electron-withdrawing substituents decrease the energy barrier, while electron-donating substituents and steric hindrance impede the reaction. acs.org Consequently, the catalytic activity of carbonyl compounds follows the order: formaldehyde (B43269) > chloral (B1216628) > acetaldehyde (B116499) > acetone. acs.orgacs.org This explains experimental observations that formaldehyde and chloral are effective catalysts for this reaction, while other carbonyls are not. acs.org The presence of formaldehyde has been shown to enhance the formation of N-nitrosamines by a factor of 5–152 at pH 7, depending on the secondary amine's structure. nih.gov

| Carbonyl Compound | Catalytic Activity Order | Reasoning |

| Formaldehyde | 1 | Highest catalytic activity due to lack of steric hindrance and electron-donating groups. acs.orgacs.org |

| Chloral | 2 | Electron-withdrawing chloro- groups facilitate the reaction. acs.org |

| Acetaldehyde | 3 | Methyl group is electron-donating, slightly hindering the reaction compared to formaldehyde. acs.org |

| Acetone | 4 | Two electron-donating methyl groups and increased steric hindrance significantly reduce catalytic activity. acs.org |

| Fluoral | Proposed Good Catalyst | Electron-withdrawing fluoro- groups are predicted to make it a good catalyst with a calculated energy barrier of about 26 kcal/mol. acs.org |

Nitrosation Pathways and N-Nitrosodimethylamine Formation[7],[8],

Carbon Dioxide Interactions and Derivatives

The interaction of dimethylamine with carbon dioxide is a key area of research, particularly in the context of CO₂ capture and conversion technologies.

The reaction between dimethylamine (DMA) and carbon dioxide (CO₂) can lead to the formation of carbamic acid ((CH₃)₂NCOOH). nih.govnih.gov This interaction is driven by the synergistic effect of electron donation from the amine's nitrogen lone pair to the electrophilic carbon atom of CO₂ and a hydrogen bond from the aminic proton to a CO₂ oxygen atom. nih.gov Theoretical studies have shown that the reaction between a single DMA molecule and CO₂ proceeds through two transition states to form carbamic acid. nih.gov In organic solvents like DMSO, chloroform, and benzene, amines can be completely converted to carbamic acid by bubbling atmospheric CO₂ through the solution. researchgate.net

The formation of carbamic acid is a key step in CO₂ capture by amines. researchgate.net The mechanism generally involves the nucleophilic attack of the amine on the CO₂ molecule. researchgate.net It has been proposed that the formation of a 1,3-zwitterion (RH₂N⁺–COO⁻) is unlikely due to a high energy barrier. researchgate.net Instead, a more favorable pathway involves the catalytic assistance of a Brønsted base, such as another amine molecule, through a six-membered transition state to facilitate proton transfer. researchgate.net

The size of dimethylamine clusters plays a crucial role in modulating the conversion of carbon dioxide, affecting both the energetics and the structure of the reaction pathway. nih.govnih.govresearchgate.net Due to its basicity and acidity, dimethylamine readily forms hydrogen-bonded clusters, with the dimer having a chain geometry and the trimer a cyclic structure. nih.gov

Theoretical investigations have revealed that as the size of the DMA cluster increases, the energy barrier for the rate-limiting step of the CO₂ conversion reaction significantly decreases. nih.govnih.govresearchgate.net This transforms a slow and improbable reaction into a spontaneous and viable one. nih.govnih.govresearchgate.net For instance, the assistance of a third amine molecule lowers the activation energy for the rate-limiting step to 6.4 kcal/mol, dramatically increasing the rate constant. nih.gov

The reaction of CO₂ with a DMA monomer (n=1) produces carbamic acid. nih.gov When CO₂ reacts with a DMA dimer (n=2) or trimer (n=3), the product is carbamic acid in a non-covalent interaction with a DMA monomer or dimer, respectively. nih.gov Specifically, the reaction of CO₂ with a DMA trimer yields carbamic acid hydrogen-bonded to a DMA dimer as the sole product. nih.govnih.gov

| Reactants | Product(s) | Effect of Cluster Size |

| CO₂ + (DMA)₁ | Carbamic acid | High energy barrier for the rate-limiting step. nih.gov |

| CO₂ + (DMA)₂ | Carbamic acid + DMA | Lower energy barrier compared to the monomer reaction. nih.gov |

| CO₂ + (DMA)₃ | Carbamic acid + (DMA)₂ | Significantly decreased energy barrier, making the reaction instantaneous and viable. nih.govnih.govresearchgate.net |

Topological Analysis of Reaction Paths for CO2 Capture

The capture and conversion of carbon dioxide (CO2) by dimethylamine (DMA) have been theoretically investigated, revealing that the size of the DMA cluster is a critical factor in the reaction's efficiency and products. scilit.comresearchgate.net Using density functional theory and electron localization function (ELF) analysis, researchers have mapped the reaction pathways for CO2 with DMA clusters of varying sizes (monomer, dimer, and trimer). researchgate.netnih.gov

A key finding is that as the number of DMA molecules in the cluster increases, the energy barrier for the rate-limiting step of the reaction significantly decreases. scilit.comresearchgate.netresearchgate.net This transforms the reaction from a slow and unlikely process with a single DMA molecule to a rapid and viable one with a DMA trimer. scilit.comresearchgate.net The reaction between a single DMA molecule and CO2 to form carbamic acid proceeds through two transition states. nih.gov However, with larger DMA clusters, the mechanism changes. The reaction of CO2 with a DMA trimer results in the formation of carbamic acid hydrogen-bonded to a DMA dimer as the sole product. scilit.comresearchgate.netnih.gov This suggests that the presence of additional DMA molecules facilitates the reaction, likely through a cooperative effect that stabilizes the transition state. researchgate.net

Theoretical studies propose a unified six-membered mechanism for the interaction of CO2 with amines, where a second amine molecule (or another Brønsted base) provides catalytic assistance for proton transfer, significantly lowering the activation energy. acs.orgacs.org This is in contrast to a four-membered mechanism with a higher energy barrier. acs.org The interaction between the amine's nitrogen lone pair and the carbon of CO2, coupled with a hydrogen bond from the amine's proton to a CO2 oxygen, is fundamental to this process. nih.gov

Table 1: Effect of Dimethylamine Cluster Size on CO2 Conversion

| DMA Cluster Size | Reaction Viability | Energy Barrier for Rate-Limiting Step | Final Product |

| Monomer | Slow, unlikely | High | Carbamic Acid |

| Dimer | More favorable | Reduced | Carbamic Acid + DMA Monomer |

| Trimer | Instantaneous, viable | Significantly Decreased | Carbamic Acid hydrogen-bonded with a DMA dimer |

This table summarizes theoretical findings on the influence of DMA cluster size on the reaction with CO2. scilit.comresearchgate.netnih.gov

Atmospheric Chemical Processes Involving Dimethylamine

Dimethylamine is a key player in atmospheric new particle formation (NPF), a process that significantly influences climate and air quality. researchgate.netcopernicus.orgcopernicus.org Its strong basicity allows it to effectively stabilize acidic species, leading to the formation and growth of atmospheric aerosol particles. acs.orgresearchgate.netnih.gov

Role in Sulfuric Acid Nucleation and Cluster Formation

The clustering of sulfuric acid (SA) with dimethylamine (DMA) is a primary mechanism for NPF, especially in polluted environments. copernicus.orgcopernicus.org DMA is significantly more effective than ammonia at enhancing sulfuric acid nucleation, even at low concentrations. copernicus.orgcopernicus.org This is attributed to its ability to form highly stable clusters with sulfuric acid. copernicus.orgcopernicus.org

Quantum chemical calculations have shown that proton transfer from sulfuric acid to dimethylamine readily occurs during cluster formation, creating a stable ionic bond. ustc.edu.cn The ratio of acid to base is crucial; as the number of DMA molecules increases relative to SA molecules, the dominant interaction type shifts from strong hydrogen bonding to weaker attractions. ustc.edu.cn Theoretical models suggest that in the atmosphere, the most abundant and critical clusters likely contain one or two DMA molecules and two or fewer sulfuric acid molecules. copernicus.orgustc.edu.cn The formation of clusters such as (SA)₂(DMA)₁ and (SA)k(DMA)k (where k=1-4) are considered key steps in the nucleation pathway. copernicus.org The presence of other species like water or organic acids can further promote the growth of these initial clusters. ustc.edu.cn Recent studies have also highlighted that diamines can enhance NPF even more efficiently than monoamines like dimethylamine, suggesting their potential importance in the initial clustering steps with sulfuric acid. acs.orgresearchgate.netnih.gov

Interaction with Organic Acids (e.g., Oxalic Acid) and Hydration Effects

Dimethylamine also interacts with organic acids, such as oxalic acid, which are prevalent in the atmosphere. researchgate.netrsc.org These interactions can contribute to the formation of new particles. researchgate.netrsc.org Theoretical studies on clusters of oxalic acid, dimethylamine, and water have revealed the significant role of hydration. researchgate.netrsc.org

For clusters containing one oxalic acid molecule and one dimethylamine molecule, hydration is necessary to promote proton transfer from the acid to the amine. researchgate.netrsc.org However, in clusters with two oxalic acid molecules and one dimethylamine molecule, proton transfer occurs even without water molecules present. researchgate.netrsc.org Under typical atmospheric conditions, for clusters with a single oxalic acid molecule, the hydrated forms (specifically trihydrates) are more dominant. researchgate.netrsc.org In contrast, for clusters with two oxalic acid molecules, the unhydrated form is more prevalent, regardless of humidity levels. researchgate.netrsc.org

The stability of these clusters is also affected by the relative components. For clusters with one oxalic acid molecule, the evaporation of dimethylamine is more likely than the evaporation of oxalic acid. researchgate.netrsc.org Conversely, in clusters with two oxalic acid molecules, the evaporation of oxalic acid is favored. researchgate.netrsc.org Studies have also shown that while malonic acid does not appear to enhance the initial formation of sulfuric acid-dimethylamine clusters, it may contribute to the growth of larger particles. acs.orgnih.gov The interaction between malonic acid and DMA is significantly weaker than that between sulfuric acid and DMA. acs.orgnih.gov

Mechanisms of Atmospheric Particle Formation Enhancement

Dimethylamine enhances atmospheric particle formation primarily by stabilizing sulfuric acid clusters, thereby reducing their evaporation and allowing them to grow into larger particles. copernicus.orgcopernicus.org This sulfuric acid-dimethylamine nucleation mechanism is considered a crucial driver of NPF in polluted areas. researchgate.net The resulting particles can act as cloud condensation nuclei (CCN), impacting cloud properties and the Earth's radiative balance. researchgate.net

The enhancement effect is so potent that even parts-per-trillion concentrations of DMA can lead to nucleation rates that align with atmospheric observations. ustc.edu.cn The interaction is often described as an acid-base reaction where DMA's strong basicity facilitates proton transfer from sulfuric acid, leading to the formation of highly stable salt clusters. ustc.edu.cn

The presence of other atmospheric compounds can modulate this process. For instance, certain functional organic acids, like malic acid and succinic acid, have been shown to further enhance sulfuric acid-dimethylamine nucleation. ustc.edu.cnrsc.orgrsc.org The degree of enhancement depends on the structure of the organic acid, with carboxylic and hydroxyl groups playing a key role. rsc.org Theoretical analyses of systems containing sulfuric acid, dimethylamine, oxalic acid, and water indicate that oxalic acid can synergistically promote cluster formation, although this effect can be inhibited by the addition of more sulfuric acid molecules. nih.gov

Combustion Chemistry of Dimethylamine

The combustion of dimethylamine is relevant to understanding the formation of pollutants from nitrogen-containing fuels, such as those found in biomass. researchgate.netresearchgate.netdaneshyari.com

Decomposition Pathways under Varying Conditions

Under both pyrolysis (thermal decomposition without oxygen) and oxidation (combustion with oxygen) conditions, the primary decomposition pathway for dimethylamine involves the abstraction of hydrogen atoms from the Cα (the carbon atom bonded to the nitrogen) and N positions. researchgate.netugent.be This is followed by the β-scission of the resulting fuel radicals. researchgate.netugent.be These positions have the weakest C-H bond dissociation energies, making them the most likely sites for initial attack. ugent.be

During pyrolysis, hydrogen cyanide (HCN) is the main nitrogen-containing product. ugent.be In oxidation environments at temperatures above 1100 K, this HCN is further converted to molecular nitrogen (N₂) and nitric oxide (NO). researchgate.netugent.be The higher number of Cα-H bonds in dimethylamine compared to a primary amine like ethylamine (B1201723) contributes to its increased reactivity. ugent.be

Formation of Nitrogen-Containing Products (HCN, NH₃, NOx)

The combustion and pyrolysis of dimethylamine ((CH₃)₂NH) lead to the formation of several nitrogen-containing products, including hydrogen cyanide (HCN), ammonia (NH₃), and nitrogen oxides (NOx). researchgate.netresearchgate.net The specific products and their relative yields are highly dependent on the reaction conditions, such as temperature, pressure, and the presence of other reactants like methane (B114726). colab.ws

Under pyrolysis conditions, where dimethylamine is heated in the absence of oxygen, the decomposition pathways are complex. At high temperatures (e.g., 820°C), the pyrolysis of compounds containing the dimethylaminomethyl group can yield products like dimethylaminoacetonitrile (B1205105) and methylaminoacetonitrile. publish.csiro.au In the pyrolysis of dimethylamine itself, HCN is a significant product, formed through a series of decomposition steps. acs.orgacs.org Studies on the pyrolysis of related amines like n-propylamine have also identified HCN and NH₃ as dominant nitrogenous products. researchgate.net The formation of these species is a critical aspect of understanding the environmental impact of amine combustion, as they are precursors to NOx formation. researchgate.netosti.gov

In the presence of oxygen (combustion), the reaction pathways become even more intricate. The conversion of fuel-bound nitrogen in amines like dimethylamine can lead to the formation of HCN and NH₃, which can then be oxidized to NOx. researchgate.net At temperatures above 1100 K, amines are largely converted to N₂ and NO. researchgate.net The presence of methane during ammonia oxidation has been shown to promote the conversion of ammonia to hydrogen cyanide. colab.ws This is significant as dimethylamine combustion can produce methyl radicals (CH₃), which can react with amino radicals (NH₂) to form methylamine (B109427), a precursor to HCN. colab.ws

The following table summarizes the major nitrogen-containing products observed during the thermal decomposition of dimethylamine and related compounds under various conditions.

Table 1: Nitrogen-Containing Products from Dimethylamine and Related Compound Decomposition

| Compound | Condition | Major Nitrogen-Containing Products | Reference(s) |

|---|---|---|---|

| Dimethylaminomethylindoles | Pyrolysis (820°C) | Dimethylaminoacetonitrile, Methylaminoacetonitrile | publish.csiro.au |

| N,N,N',N'-Tetramethylethylenediamine | Pyrolysis (850°C) | Methylaminoacetonitrile, Dimethylaminoacetonitrile | publish.csiro.au |

| Methylamines | Pyrolysis | Hydrogen Cyanide (HCN), Ammonia (NH₃) | acs.org |

| n-Propylamine | Pyrolysis | HCN, NH₃, N₂ | researchgate.net |

| Dimethylamine | Combustion | HCN, NH₃, NOx | researchgate.netresearchgate.net |

Quantum Chemical and Kinetic Modeling of Combustion Processes

Quantum chemical calculations and kinetic modeling are powerful tools for elucidating the complex reaction mechanisms involved in dimethylamine combustion. researchgate.netugent.be These computational methods provide detailed insights into reaction pathways, intermediate species, and the rates of elementary reactions that are often difficult to determine experimentally. core.ac.ukmtu.edu

Quantum Chemical Calculations:

Quantum chemistry, particularly methods like the CBS-QB3 level of theory, is used to calculate fundamental properties of the molecules and radicals involved in the combustion process. researchgate.netugent.be This includes:

Bond Dissociation Energies: These calculations help identify the weakest bonds in the dimethylamine molecule, which are the most likely to break during initial decomposition. For dimethylamine, the C-H bonds at the α-carbon and the N-H bond are particularly susceptible to cleavage. ugent.be

Thermodynamic Properties: Accurate thermodynamic data for reactants, intermediates, and products are essential for kinetic modeling. researchgate.net

Reaction Rate Coefficients: Quantum chemical calculations can determine the rate coefficients for specific elementary reactions, providing crucial input for kinetic models. ugent.becore.ac.uk

Kinetic Modeling:

For dimethylamine combustion, kinetic models have revealed that the dominant initial decomposition pathway involves hydrogen abstraction from the Cα and N positions, followed by β-scission of the resulting fuel radicals. researchgate.netugent.be Unimolecular decomposition pathways, such as C-C and C-N bond scission, play a minor role. researchgate.net These models can predict the formation of major and minor species over a wide range of temperatures (500-2000 K) and pressures. researchgate.net

A detailed kinetic model for small aliphatic amines, including dimethylamine, was developed containing 258 species and 2274 reactions. researchgate.net This model successfully predicted ignition delay times and the concentrations of various species in agreement with experimental data. researchgate.net Such models are crucial for understanding and predicting the formation of pollutants like HCN, NH₃, and NOx from the combustion of nitrogen-containing fuels. researchgate.netresearchgate.net

The following table presents a simplified overview of the application of computational methods in studying dimethylamine combustion.

Table 2: Application of Computational Methods to Dimethylamine Combustion

| Computational Method | Application | Key Findings | Reference(s) |

|---|---|---|---|

| Quantum Chemistry (CBS-QB3) | Calculation of bond dissociation energies, thermodynamic properties, and reaction rate coefficients. | Identified weak C-H and N-H bonds as primary sites for initial attack. Provided accurate data for kinetic models. | researchgate.netugent.be |

| Kinetic Modeling | Development of detailed reaction mechanisms to simulate combustion processes. | H-abstraction from Cα and N positions is the dominant decomposition pathway. Models can predict species concentrations and ignition delays. | researchgate.netugent.bekaust.edu.sa |

Nucleophilic Reactivity of Dimethylamine

Dimethylamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This reactivity is central to its participation in various organic reactions, most notably Michael additions.

Reaction Kinetics with Electrochemically Generated Quinoneimines

The reaction of dimethylamine with quinoneimines, which can be generated electrochemically, has been a subject of kinetic studies. Quinoneimines are reactive intermediates that can undergo nucleophilic attack.

In a study involving the electrochemical oxidation of acetaminophen (B1664979) (N-acetyl-p-aminophenol), N-acetyl-p-quinoneimine is generated as an intermediate. This quinoneimine readily reacts with dimethylamine, which acts as a nucleophile, in a Michael-type addition reaction. The kinetics of this reaction can be studied using techniques like cyclic voltammetry. By comparing experimental cyclic voltammograms with digitally simulated results, the observed homogeneous rate constant (kobs) for the reaction can be determined. For the reaction between N-acetyl-p-quinoneimine and dimethylamine, a kobs of 0.078 s⁻¹ was calculated, confirming an ECE (electron transfer, chemical reaction, electron transfer) mechanism.

Computational studies, including ab initio and QM/MM simulations, have further elucidated the mechanism, showing that the reaction proceeds via a 1,4-Michael addition. These studies also indicate that the initial nucleophilic attack is the rate-determining step.

Mechanistic Studies of Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. researchgate.netwikipedia.org Dimethylamine is an effective nucleophile in aza-Michael additions, where a C-N bond is formed. nih.gov

Mechanistic studies of the Michael addition of amines reveal that the reaction pathway can be influenced by the solvent and the structure of the amine. In aprotic polar solvents, the proton transfer step may occur via a Grotthus-like mechanism involving an external amine molecule. nih.gov It has been noted that secondary amines, such as the product of the first Michael addition of a primary amine, react more slowly than primary amines due to increased steric hindrance. nih.gov

The reaction involves the addition of the amine nucleophile to the β-carbon of the activated alkene (the Michael acceptor). wikipedia.org The mechanism typically starts with the activation of the Michael acceptor by a catalyst or, in some cases, proceeds under catalyst-free conditions. nih.govacs.org For instance, the reaction of N,N-dimethylaniline with methyl vinyl ketone can be catalyzed by the Lewis acid B(C₆F₅)₃. acs.org The proposed mechanism involves the activation of the ketone by the Lewis acid, followed by nucleophilic attack of the dimethylaniline. acs.org

The versatility of the Michael reaction allows for the synthesis of a wide array of compounds. researchgate.net For example, the addition of dimethylamine to various Michael acceptors is a key step in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org

Biochemical Transformations and Molecular Interactions of Dimethylamine in Vitro/pre Clinical Focus

Endogenous Metabolic Pathways Involving Dimethylamine (B145610)

Dimethylamine (DMA) is an organic secondary amine that is present in the human body through both endogenous production and dietary sources. atamanchemicals.comhmdb.ca It is a colorless, flammable gas with an odor described as ammonia-like and fish-like. atamanchemicals.comhmdb.ca

Hydrolysis of Asymmetric Dimethylarginine (ADMA) to Dimethylamine

A significant endogenous source of dimethylamine is the hydrolysis of asymmetric dimethylarginine (ADMA). atamanchemicals.comhmdb.ca ADMA is produced from the methylation of arginine residues in proteins by protein arginine methyltransferases (PRMTs). mdpi.comresearchgate.net Following protein breakdown, ADMA is released into the circulation. researchgate.net

The majority of endogenously produced ADMA, estimated to be about 90%, is metabolized by the enzyme dimethylarginine dimethylaminohydrolase (DDAH). mdpi.comresearchgate.netnih.gov DDAH hydrolyzes ADMA into L-citrulline and dimethylamine. mdpi.comresearchgate.netnih.govoup.com This pathway is considered the primary source of urinary DMA. mdpi.comnih.gov The remaining 10% of ADMA is excreted unchanged in the urine. mdpi.comnih.gov

The reaction catalyzed by DDAH is a key step in the elimination of ADMA, an endogenous inhibitor of nitric oxide synthase (NOS). mdpi.comresearchgate.net By converting ADMA to DMA and L-citrulline, DDAH plays a role in regulating nitric oxide production. mdpi.com

Dimethylamine as a Product of Microbiomal Activity

The gut microbiome also contributes to the body's dimethylamine load. Gut bacteria can metabolize dietary choline, found in foods like red meat and eggs, to produce trimethylamine (B31210) (TMA). ahajournals.orgnih.gov Subsequently, some gut microbes can further metabolize TMA into dimethylamine. rsc.org Studies in rats have indicated a net synthesis of DMA by gut bacteria. nih.gov

Research has also shown that various bacterial species, including Arthrobacter and Micrococcus, can produce DMA. atamanchemicals.comhmdb.ca In some bacteria, trimethylamine N-oxide, a common dietary component, can be broken down to form dimethylamine and formaldehyde (B43269) by the enzyme trimethylamine-N-oxide aldolase. atamanchemicals.comgenome.jp

Enzymatic Biotransformation Mechanisms

The enzymatic breakdown of dimethylamine is a crucial process for its clearance from the body.

Dimethylamine Dehydrogenase (DMADH) Activity and Oxidative Demethylation

The primary enzyme involved in the metabolism of dimethylamine is dimethylamine dehydrogenase (DMADH). ontosight.aimicrobiologyresearch.org This enzyme catalyzes the oxidative demethylation of dimethylamine, converting it into methylamine (B109427) and formaldehyde. ontosight.ai This reaction is an important step in preventing the accumulation of dimethylamine. ontosight.ai

In addition to DMADH, other enzymes like cytochrome P-450 and FAD-containing monooxygenase have been shown to metabolize DMA to formaldehyde in the nasal mucosa of rats, although DMA is considered a poor substrate for this N-demethylation reaction compared to other compounds. nih.gov

Role of Electron-Transferring Flavoprotein (ETF) in DMADH Activity

The activity of dimethylamine dehydrogenase is dependent on an electron-transferring flavoprotein (ETF) which acts as a cofactor. ontosight.ai ETF is a mitochondrial protein that functions as an electron shuttle, accepting electrons from various flavoenzymes, including DMADH, and transferring them to the main mitochondrial electron transport chain via ETF:ubiquinone oxidoreductase (ETF:QO). ontosight.aiwikipedia.orgnih.gov

The process involves the transfer of electrons from the substrate (dimethylamine) to the FAD cofactor of DMADH. The reduced FAD then transfers the electrons to ETF. Subsequently, ETF donates these electrons to ETF:QO, which in turn reduces ubiquinone (Coenzyme Q) in the inner mitochondrial membrane. wikipedia.org This links the oxidation of dimethylamine to the process of oxidative phosphorylation for ATP production. wikipedia.org

Comparative Enzymology of Dimethylamine Metabolism Across Species

The metabolism of dimethylamine and the enzymes involved can vary across different species.

Bacteria: In the bacterium Hyphomicrobium X, dimethylamine dehydrogenase has been identified as a key enzyme in the oxidation of dimethylamine under both aerobic and anaerobic conditions. microbiologyresearch.org In some bacteria, trimethylamine dehydrogenase (TMADH) can also catalyze the oxidative N-demethylation of trimethylamine to produce dimethylamine and formaldehyde. rsc.orgresearchgate.net

Rats: In Fischer 344 rats, the nasal mucosa has been shown to metabolize dimethylamine to formaldehyde, indicating the presence of metabolic enzymes like cytochrome P-450 and FAD-containing monooxygenase in these tissues. nih.gov Liver microsomes from rats have also been shown to deaminate various drugs containing an N,N-dimethylamino group, with dimethylamine being the predominant metabolite. nih.gov

Other Mammals: Studies comparing hepatic ketamine metabolism have noted differences in the formation of metabolites across species, suggesting variability in the enzymes involved. avma.org Generally, in herbivorous and omnivorous mammals, there is an inverse relationship between microsomal monooxygenase activity and body weight. up.ac.za

The following table summarizes the key enzymes involved in dimethylamine metabolism and their functions:

Table 1: Key Enzymes in Dimethylamine Metabolism| Enzyme | Function | Organism/Tissue |

|---|---|---|

| Dimethylarginine Dimethylaminohydrolase (DDAH) | Hydrolyzes ADMA to produce dimethylamine and L-citrulline. mdpi.comresearchgate.netnih.gov | Humans, Rats mdpi.comrsc.org |

| Dimethylamine Dehydrogenase (DMADH) | Catalyzes the oxidative demethylation of dimethylamine to methylamine and formaldehyde. ontosight.ai | Bacteria (Hyphomicrobium X), Mammals ontosight.aimicrobiologyresearch.org |

| Trimethylamine Dehydrogenase (TMADH) | Catalyzes the oxidative N-demethylation of trimethylamine to dimethylamine and formaldehyde. rsc.orgresearchgate.net | Bacteria rsc.orgresearchgate.net |

| Cytochrome P-450 | Metabolizes dimethylamine to formaldehyde. nih.gov | Rat nasal mucosa nih.gov |

| FAD-containing Monooxygenase | Metabolizes dimethylamine to formaldehyde. nih.gov | Rat nasal mucosa nih.gov |

Interactions with Biochemical Targets (In Vitro Characterization)

Cholinesterase Inhibitory Activity of Dimethylamine-Containing Derivatives

The dimethylamine moiety is a structural feature in various synthetic compounds designed and evaluated for their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have demonstrated that the inclusion and positioning of the dimethylamine group can significantly influence the inhibitory potency and selectivity of these derivatives.

Research into a series of benzamide (B126) and picolinamide (B142947) derivatives incorporating a dimethylamine side chain revealed that the substitution pattern is a critical determinant of activity. tandfonline.comnih.govtandfonline.comnih.gov Specifically, compounds with a para-substituted dimethylamine side chain exhibited more potent inhibition and higher selectivity for AChE over BChE compared to their meta- or ortho-substituted counterparts. tandfonline.comnih.gov Among the synthesized compounds, a picolinamide derivative, compound 7a , emerged as the most potent AChE inhibitor with an IC₅₀ value of 2.49 µM and a selectivity ratio of 99.40 for AChE over BChE. tandfonline.comnih.govresearchgate.net Kinetic analysis indicated that this compound acts as a mixed-type inhibitor of AChE. tandfonline.comnih.gov In general, the picolinamide derivatives were found to be more potent AChE inhibitors than the corresponding benzamide derivatives. tandfonline.comtandfonline.com

Similarly, studies on flavonoid derivatives containing a dimethylamine group showed potent inhibitory activity against both AChE and BChE. nih.gov For instance, the 4-dimethylamine flavonoid derivative 6d was identified as a promising multifunctional compound. nih.gov Chalcone (B49325) derivatives featuring a dimethylamine substituent have also been extensively investigated. mdpi.com The position of the amino group on the chalcone scaffold was found to be crucial; for dimethylamine-containing chalcones, the inhibitory potency against AChE followed the order of para > meta > ortho substitution. mdpi.com In one study, an N-dimethyl-substituted phenothiazine-chalcone hybrid (compound 32 ) demonstrated higher AChE inhibitory activity (IC₅₀ = 1.10 µM) than the standard drug galantamine. mdpi.com

The inhibitory potential of dimethylamine-containing compounds is not universal across all molecular scaffolds. In a study of aminoalkanol derivatives of 1,7-diMethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione, derivatives with dimethylamine substituents were found to be less potent AChE inhibitors compared to those with isopropylamine (B41738) substituents. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Dimethylamine-Containing Derivatives

| Compound Class | Specific Derivative | Target Enzyme | IC₅₀ (µM) | Selectivity (AChE/BChE) | Reference |

|---|---|---|---|---|---|

| Picolinamide Derivative | Compound 7a | AChE | 2.49 | 99.40 | tandfonline.comnih.gov |

| Picolinamide Derivative | Compound 7a | BChE | 247.51 | - | nih.gov |

| Phenothiazine-Chalcone | Compound 32 | AChE | 1.10 | - | mdpi.com |

| Flavonoid Derivative | Compound 6d | AChE | - | - | nih.gov |

| Aminoalkanol Derivative | Dimethylamine-substituted | AChE | Weaker than isopropylamine derivative | - | mdpi.com |

Molecular Docking Studies of Dimethylamine Derivatives with Enzymes

Molecular docking simulations have been employed to elucidate the binding modes of dimethylamine-containing derivatives within the active sites of enzymes, particularly cholinesterases. These computational studies provide insights into the specific interactions that govern the inhibitory activity observed in vitro.

For the potent picolinamide-based AChE inhibitor, compound 7a , molecular docking revealed a dual binding mode. tandfonline.comnih.govresearchgate.net The simulations showed that this compound can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. tandfonline.comnih.gov The PAS is located at the entrance of the active site gorge and comprises key amino acid residues such as Tyr72, Asp74, Tyr124, Trp286, and Tyr341. mdpi.com The ability to bind to both sites is a characteristic of dual-binding site inhibitors.

In the case of 4-dimethylamine flavonoid derivatives, molecular modeling also indicated that these compounds target both the CAS and PAS of AChE. nih.gov This dual interaction is a common theme among many effective cholinesterase inhibitors. Similarly, docking studies of triflamide derivatives with DNA topoisomerase I (Topo I) showed that the compounds bind to key amino acid residues within the active site, including Arg364, Arg488, and Asp533, in a manner similar to the reference inhibitor topotecan. ias.ac.in

Conversely, docking studies of certain aminoalkanol derivatives of 1,7-diMethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione suggested a different binding mechanism. mdpi.com Due to the sterically bulky nature of the imide moiety, these compounds were predicted to bind only to the PAS and not enter the catalytic pocket of AChE. mdpi.com In this binding mode, the charged amine group is exposed to the solvent environment, while hydrogen bonds form between the carbonyl group of the imide and the Ser293 residue, stabilizing the interaction. mdpi.com

Modulatory Effects on Receptors (e.g., Serotonin (B10506) 5-HT₂A receptor biased agonism of DMT derivatives)

N,N-dimethyltryptamine (DMT) and its derivatives, which contain a dimethylamine group, are known to interact with a variety of receptors, most notably serotonin (5-HT) receptors. nih.gov A significant focus of in vitro research has been on the interaction with the 5-HT₂A receptor, which is a G protein-coupled receptor (GPCR). wikipedia.orgwikipedia.org

DMT binds non-selectively but with high affinity to multiple serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁D, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₆, and 5-HT₇. nih.govwikipedia.org Agonist activity has been confirmed at the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors. wikipedia.org The affinity of DMT for the human 5-HT₂A receptor is in the nanomolar range, with reported IC₅₀ values around 75 nM and EC₅₀ values ranging from 0.118 to 0.983 µM. nih.govwikipedia.org

A key finding is that DMT acts as a biased agonist at the 5-HT₂A receptor. wikipedia.org This means it preferentially activates certain downstream signaling pathways over others. Specifically, DMT activates the Gq signaling pathway without significantly recruiting β-arrestin2. wikipedia.org The lack of β-arrestin2 recruitment is thought to be related to the observation that, unlike other serotonergic compounds, DMT does not cause significant desensitization or downregulation of 5-HT₂A receptors in vitro. wikipedia.org

Other DMT derivatives also exhibit complex pharmacology at serotonin receptors. 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is also a biased agonist at the 5-HT₂A receptor with minimal β-arrestin2 recruitment. wikipedia.org It binds with high affinity to both 5-HT₂A and 5-HT₁A receptors. acs.orgnih.gov In vitro functional assays with various 5-MeO-DMT analogs confirm potent activity at both 5-HT₂A and 5-HT₁A receptors, with the interaction at the 5-HT₁A receptor capable of modulating the effects mediated by the 5-HT₂A receptor. nih.gov Studies on indazole analogs of 5-MeO-DMT have shown that these compounds can be potent agonists at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, though some analogs show a preference for the 5-HT₂B subtype. nih.gov

Table 2: In Vitro Receptor Activity of Selected DMT Derivatives

| Compound | Receptor Target | Activity Type | Affinity / Potency | Reference |

|---|---|---|---|---|

| N,N-Dimethyltryptamine (DMT) | 5-HT₂A | Biased Agonist | EC₅₀: 0.118–0.983 µM | wikipedia.org |

| N,N-Dimethyltryptamine (DMT) | 5-HT₁A | Agonist | Ki: ~39 nM | nih.gov |

| 5-MeO-DMT | 5-HT₂A | Biased Agonist | - | wikipedia.org |

| 5-MeO-DMT | 5-HT₁A | Agonist | High Affinity | acs.org |

| 4-AcO-DMT | 5-HT₂A | Partial Agonist | EC₅₀: 2021 nM | ugent.be |

| 4-AcO-DMT | 5-HT₂B | Partial Agonist | EC₅₀: 969.9 nM | ugent.be |

| 5-MeO-MiPT | 5-HT₂A | Full Agonist | EC₅₀: 263.5 nM | ugent.be |

| 5-MeO-MiPT | 5-HT₂B | Partial Agonist | EC₅₀: 11.40 nM | ugent.be |

Pre-clinical Metabolic Fate Studies

Deamination Mechanisms of N-Methylated Drugs to Yield Dimethylamine

Dimethylamine can be formed in vivo as a metabolite from the biotransformation of various xenobiotics, particularly drugs containing an N,N-dimethylamino group. The primary enzymatic pathways responsible for this metabolic conversion are oxidative deamination and N-demethylation, processes catalyzed mainly by cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO). nih.govuomustansiriyah.edu.iq

Oxidative deamination is a key metabolic route for many primary, secondary, and tertiary amines. uomustansiriyah.edu.iqqmul.ac.uk For tertiary amines like those containing a dimethylamino moiety, the process can lead to the cleavage of the C-N bond, releasing dimethylamine. nih.gov Studies suggest that for many drugs with an N,N-dimethylamino group, dimethylamine is the predominant metabolite formed, rather than methylamine. This indicates that the deamination often occurs via a one-step mechanism, directly releasing dimethylamine, as opposed to a sequential process involving initial N-demethylation to a secondary amine followed by deamination. nih.gov

MAO, a flavin-containing enzyme located on the outer mitochondrial membrane, catalyzes the oxidative deamination of endogenous neurotransmitters and related xenobiotics. uomustansiriyah.edu.iqqmul.ac.uk It acts on primary, secondary, and tertiary amines. qmul.ac.uk In contrast, CYP enzymes, which are NADP-dependent and primarily located in the endoplasmic reticulum of liver cells, are responsible for the deamination of most exogenous primary amines. uomustansiriyah.edu.iq The deuteration of the N-methyl group in some drugs has been shown to slow down N-demethylation, demonstrating the role of this pathway in their metabolism. semanticscholar.org

Enzymatic reductive amination, a process catalyzed by enzymes like imine reductases (IREDs) and reductive aminases (RedAms), can be used synthetically to form secondary and tertiary amines. rsc.orgnih.gov While this is typically a synthetic route, the reverse reaction, oxidative deamination, is a significant metabolic fate for amine-containing drugs in vivo. dovepress.com

In Vitro Microsomal Studies of Dimethylamine Formation

In vitro studies using liver microsomes are a standard pre-clinical tool to investigate the metabolic fate of drug candidates. thermofisher.com Liver microsomes are an enriched source of Phase I metabolic enzymes, including the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems, which are crucial for the metabolism of many drugs. thermofisher.com

The formation of dimethylamine (DMA) from various N,N-dimethylated drugs has been demonstrated using liver microsomes from different animal species, including rats, rabbits, and guinea pigs. nih.gov A high-performance liquid chromatography (HPLC) method was developed to measure the deaminase activity of these microsomal preparations by quantifying the DMA formed. nih.gov These studies showed that drugs like diphenhydramine (B27) and diltiazem (B1670644) were effectively deaminated to produce DMA in microsomes from all tested species. nih.gov Promethazine was also a good substrate for deamination in rat and rabbit liver microsomes, while other drugs like chlorpromazine, promazine, and imipramine (B1671792) were poor substrates. nih.gov

Studies specifically examining the metabolism of trimethylamine (TMA) in rat liver microsomes found that it is oxidized to both trimethylamine N-oxide (TMAO) via N-oxygenation and to dimethylamine (DMA) via N-demethylation. nih.gov The kinetic parameters for these two pathways were different, with the Km for TMA N-demethylation being five-fold higher than for N-oxygenation, suggesting a lower affinity for the demethylation pathway under the tested conditions. nih.gov

More recent metabolomic studies using high-resolution mass spectrometry on samples from incubations with rat liver microsomes (RLM), mouse liver microsomes (MuLM), and human liver microsomes (HLM) continue to identify metabolites resulting from N-dealkylation pathways. evotec.com For example, the de-ethylation of a phenolic ethyl group was identified as a major metabolic route for a test compound, illustrating the commonality of such dealkylation reactions in drug metabolism. evotec.com These in vitro systems are invaluable for predicting the in vivo formation of metabolites like dimethylamine from N-methylated precursor drugs.

Structure Activity Relationship Sar Studies of Dimethylamine Containing Compounds

Design Principles for Dimethylamine (B145610) Derivatives

The design of novel bioactive compounds often involves the strategic modification of a lead molecule. For dimethylamine-containing compounds, key design principles revolve around altering substituents and modifying the amine structure itself to optimize activity and selectivity.

The position of substituents on a molecule, particularly on aromatic rings to which a dimethylamine side chain is attached, has a marked influence on molecular activity and selectivity. tandfonline.comnih.govnih.gov This principle is guided by electronic and steric effects that alter how the molecule interacts with its biological target. libretexts.org

A notable example is seen in a series of benzamide (B126) and picolinamide (B142947) derivatives developed as potential inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov SAR investigations revealed that the substitution pattern of the dimethylamine side chain was a critical determinant of inhibitory potency and selectivity. tandfonline.comnih.gov Specifically, compounds with the dimethylamine group in the para-position of the aromatic ring displayed more potent and selective inhibition of AChE compared to those with meta- or ortho-substitution. tandfonline.comnih.gov Conversely, for BChE inhibition, the trend was reversed, with ortho-substituted derivatives showing the highest potency. tandfonline.com

These findings underscore how altering the substituent position can fine-tune the biological activity profile of a drug candidate. The data from these studies illustrate a clear correlation between the dimethylamine group's position and its enzymatic inhibition.

Table 1: Influence of Dimethylamine Substituent Position on Cholinesterase Inhibition Data derived from studies on benzamide and picolinamide derivatives. tandfonline.comnih.govnih.govresearchgate.net

| Substituent Position | Relative AChE Inhibitory Potency | Relative BChE Inhibitory Potency |

| Para | High | Low |

| Meta | Moderate | Moderate |

| Ortho | Low | High |

Modifying the structure of the amine group itself is another fundamental design strategy. This can involve altering the alkyl groups on the nitrogen or changing the structural context of the amine within the molecule.

In the development of chiral catalysts, for instance, a library of 4-aminopyridine (B3432731) (DMAP) derivatives was synthesized with various modifications to the amine structure and at positions on the pyridine (B92270) ring. bham.ac.uk Studies on ketamine derivatives have shown that steric hindrance around the amine group can direct reaction pathways. rsc.org When reacting 2-aryl-2-bromocycloketones, using a less sterically hindered primary amine like methylamine (B109427) leads to nucleophilic substitution, whereas the bulkier secondary dimethylamine group favors a Favorskii rearrangement. rsc.org

Furthermore, in the context of cholinergic agents, the activity of compounds containing an imidazole (B134444) ring was compared to analogues where the imidazole was replaced by pyrrolidine (B122466) or dimethylamine groups, indicating that the nature of the amine substituent is a key factor in determining agonist or antagonist activity at muscarinic receptors. nih.gov The chemical structure of an amine also strongly impacts its capacity for CO2 capture; research has shown that replacing a methyl group with a hydroxyethyl (B10761427) group has a significant effect on the CO2 absorption capacity of tertiary amines. researchgate.net

Impact of Substituent Position on Molecular Activity[22],[23],[24],

Correlation of Structural Features with Molecular Interaction Profiles

The biological effect of a dimethylamine-containing compound is a direct result of its three-dimensional structure and how its functional groups interact with a specific biological target. Understanding this correlation is key to designing molecules with desired activities.

Rational drug design leverages SAR data to create molecules that interact with specific biological targets to achieve a therapeutic effect. rsc.orgacs.org This approach has been applied to develop dimethylamine derivatives for a wide range of diseases.

For Alzheimer's disease, multifunctional agents have been designed by incorporating a dimethylamine function into a flavonoid scaffold. nih.gov These derivatives were engineered to inhibit cholinesterases, prevent β-amyloid (Aβ) aggregation, and exert antioxidant effects. Molecular modeling studies confirmed that these compounds could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov

In oncology, molecular modeling has guided the design of novel hydroxyflutamide (B1664084) derivatives that include a dimethylamine group. researchgate.net This modification was intended to improve metabolic stability and act as selective androgen receptor modulators (SARMs) for PET imaging of prostate cancer. researchgate.net The dimethylamine group is also a key feature in some lysosome-targeting anticancer agents, where its basicity can help the molecule accumulate in the acidic environment of lysosomes. mdpi.com